methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate
Overview
Description
“Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate” is a chemical compound that contains a total of 36 bonds; 24 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 nitro group (aromatic), and 1 sulfonamide .
Molecular Structure Analysis
The molecular structure of “this compound” includes several key features. It contains 36 bonds in total, including 24 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 nitro group (aromatic), and 1 sulfonamide .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources retrieved, it’s worth noting that compounds with similar structures often undergo electrophilic aromatic substitution .Scientific Research Applications
1. Kinetic Study in Pyridinolysis
The reactions of 4-nitrophenyl benzoate and its derivatives with a series of pyridines were studied to understand the influence of electronic nature and reaction mechanism on electrophilic centers and substituents. This research provides insights into the reactivity of 4-nitrophenyl thionobenzoate and its oxygen analogue (Um et al., 2006).
2. Synthesis of Optically Active α-Amino Acid Derivatives
Optically active syn-α-amidoalkylphenyl sulfones, derived from chiral aldehydes, were synthesized. These compounds have potential applications in the preparation of biologically active compounds, highlighting their importance in medicinal chemistry (Foresti et al., 2003).
3. Cyclization in Base Presence
Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, a compound with structural similarities, cyclizes in the presence of bases to form specific anilides, demonstrating its reactive potential in different chemical environments (Ukrainets et al., 2014).
4. Molecular Structure Analysis of Sulphoxides and Sulphilimines
The study of molecular structures of compounds, including methyl 2-(2-nitrophenylthio)benzoate, provided insights into intramolecular sulphur(IV)-oxygen interactions. This research is crucial for understanding the conformational and electronic properties of related sulfone compounds (Kucsman et al., 1984).
5. Cooperative Motion in Amorphous Polymers
The interaction between azo and certain side groups, including nitrophenyl benzoate derivatives, in copolymers demonstrated the phenomenon of cooperative motion in amorphous polymers. This research has implications in the field of polymer science and materials engineering (Meng et al., 1996).
6. Conformation of Diaryl Sulphides
X-ray diffraction studies of compounds like methyl 2-(4-nitrophenylthio)benzoate provided valuable information on the conformation of diaryl sulphides and their intramolecular interactions. This research is significant for the design and synthesis of new compounds with specific structural features (Kucsman et al., 1986).
7. Synthesis of Reduction-Sensitive Derivatives
The transformation of compounds like methyl 4-((2-nitrophenyl)amino)benzoate into urea derivatives and subsequent characterization illustrates the potential for creating reduction-sensitive compounds. Such studies are relevant in the development of new materials and chemical processes (BainCheryl et al., 2014).
properties
IUPAC Name |
methyl 2-[(4-nitrophenyl)sulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-22-14(17)12-4-2-3-5-13(12)15-23(20,21)11-8-6-10(7-9-11)16(18)19/h2-9,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTHFWDQFSDSFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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